1-bromo-2-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-2-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a bromine atom, a nitro group, and a pentafluoroethyl group attached to a benzene ring. The molecular formula of this compound is C8H4BrF5NO2. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-2-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene can be achieved through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-bromo-4-(1,1,2,2,2-pentafluoroethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Reduction: 1-amino-2-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene.
Substitution: 1-methoxy-2-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene.
Scientific Research Applications
1-bromo-2-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-bromo-2-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group and bromine atom can participate in various chemical transformations, leading to the formation of new compounds with different biological and chemical properties. The pentafluoroethyl group enhances the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-4-nitrobenzene
- 1-bromo-2-nitrobenzene
- 1-bromo-4-chloro-2-nitrobenzene
Uniqueness
1-bromo-2-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various chemical reactions and applications.
Properties
CAS No. |
2731014-24-5 |
---|---|
Molecular Formula |
C8H3BrF5NO2 |
Molecular Weight |
320 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.